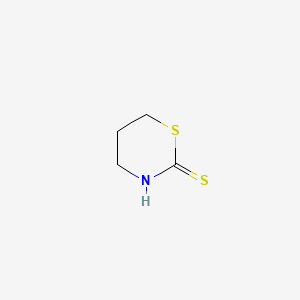

1,3-Thiazinane-2-thione

Description

Historical Background and Discovery

The development of thiazine chemistry traces its origins to the late nineteenth century, when the broader family of thiazine compounds first began to attract scientific attention. Phenothiazine, a related thiazine derivative, was discovered in 1883 and marked the beginning of systematic investigation into sulfur-nitrogen heterocyclic systems. The specific compound this compound emerged as a subject of interest during the twentieth century as researchers sought to explore the synthetic potential and biological activities of saturated thiazine derivatives. The compound gained particular prominence through its identification as a key intermediate in the synthesis of various biologically active molecules, leading to increased research efforts focused on developing efficient synthetic methodologies.

The modern understanding of this compound synthesis has been revolutionized by recent catalytic approaches. Notably, the first example of gold-catalyzed formation of 1,3-thiazine and 1,3-thiazinane derivatives was reported, representing a significant milestone in the field. This breakthrough methodology demonstrated the ability to isolate uncommon tautomers of the compound, providing new insights into the structural dynamics and reactivity patterns of thiazine systems. The development of multicomponent reaction strategies has further enhanced the accessibility of this compound derivatives, enabling researchers to synthesize complex molecular architectures with high efficiency and selectivity.

Contemporary research has focused on understanding the tautomeric behavior of this compound, revealing fascinating structural phenomena where different isomers can be obtained depending on the physical state of the compound. In crystalline form, the 1,3-thiazinane isomer predominates, while in solution, the 1,3-thiazine tautomer becomes the exclusive species. This tautomeric equilibrium represents a crucial aspect of the compound's chemistry and has important implications for its reactivity and biological activity profiles.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound belongs to the thiazine family, which represents one of the most significant classes of heterocyclic systems containing both nitrogen and sulfur heteroatoms. The presence of the thione functional group at position 2 imparts distinctive electronic properties that facilitate various chemical transformations and contribute to the compound's utility as a synthetic intermediate.

The structural significance of this compound extends beyond its role as a simple heterocyclic building block. The compound serves as a crucial component in the synthesis of numerous pharmaceutically relevant molecules, particularly those targeting antimicrobial, anti-inflammatory, and anticancer activities. The six-membered ring system provides an optimal balance between conformational flexibility and structural rigidity, allowing for precise molecular recognition while maintaining sufficient plasticity for biological interactions.

Recent advances in understanding the collision cross section properties of this compound have provided valuable insights into its three-dimensional structure and gas-phase behavior. Predicted collision cross section values for various adduct forms range from 116.5 to 165.6 square angstroms, depending on the specific ionization mode. These measurements have proven particularly valuable for analytical applications and structural characterization studies.

Table 1: Predicted Collision Cross Section Values for this compound

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 134.00928 | 121.6 |

| [M+Na]+ | 155.99122 | 128.4 |

| [M-H]- | 131.99472 | 121.9 |

| [M+NH₄]+ | 151.03582 | 141.9 |

| [M+K]+ | 171.96516 | 124.5 |

| [M+H-H₂O]+ | 115.99926 | 116.5 |

| [M+HCOO]- | 178.00020 | 129.9 |

| [M+CH₃COO]- | 192.01585 | 165.6 |

| [M+Na-2H]- | 153.97667 | 123.0 |

| [M]+ | 133.00145 | 116.5 |

| [M]- | 133.00255 | 116.5 |

The synthetic utility of this compound has been demonstrated through its incorporation into complex molecular frameworks via various cyclization strategies. Multicomponent reactions involving carbon disulfide, primary amines, and α,β-unsaturated aldehydes have enabled the stereoselective synthesis of substituted derivatives with excellent yields. These methodologies have proven particularly valuable for accessing compounds with defined stereochemical relationships, such as cis-5,6-disubstituted derivatives that exhibit enhanced biological activities.

Overview of Thiazine-based Compounds

Thiazine-based compounds represent a diverse and structurally rich family of heterocyclic systems that have found widespread applications across multiple scientific disciplines. The fundamental thiazine framework consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom, with three possible isomeric arrangements designated as 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine. Each isomer exhibits distinct chemical properties and reactivity patterns that have been exploited for specific synthetic and biological applications.

The 1,4-thiazine isomer has achieved particular prominence due to its presence in numerous biologically active compounds, including the well-known phenothiazine derivatives used as tranquilizers and antipsychotic medications. Compounds such as chlorpromazine, promethazine hydrochloride, and diethazine hydrochloride exemplify the therapeutic potential of 1,4-thiazine-based structures. Additionally, this isomer forms the basis for various industrial dyes, including the widely used methylene blue, demonstrating the versatility of thiazine chemistry beyond pharmaceutical applications.

The 1,3-thiazine system, which includes this compound, has emerged as an important scaffold for developing novel antimicrobial agents and other therapeutically relevant compounds. These structures are particularly noteworthy for their presence in natural products and their role as key intermediates in the synthesis of complex molecules. The saturated derivatives, known as thiazinanes, exhibit enhanced stability and modified biological activity profiles compared to their unsaturated counterparts.

Table 2: Classification and Applications of Major Thiazine Isomers

| Thiazine Isomer | Key Structural Features | Primary Applications | Notable Examples |

|---|---|---|---|

| 1,2-Thiazine | Adjacent N and S atoms | Limited synthetic use | Rare derivatives |

| 1,3-Thiazine | N and S separated by one carbon | Antimicrobial agents, synthetic intermediates | Cephalosporin C, various pharmaceutical compounds |

| 1,4-Thiazine | N and S in para positions | Tranquilizers, dyes, antipsychotics | Phenothiazine, chlorpromazine, methylene blue |

Recent research has revealed the remarkable biological diversity exhibited by thiazine-based compounds, with documented activities including antimicrobial, antibacterial, antifungal, antiviral, anti-inflammatory, anticoagulant, anticancer, antihypertensive, and neuroprotective effects. The 1,3-thiazine scaffold specifically has demonstrated significant potential in developing novel therapeutic agents, with pharmacological attributes spanning antileukemic, antimycobacterial, anti-inflammatory, sedative, hypnotic, anti-influenza, antituberculosis, and neuroprotective activities.

The structural diversity within the thiazine family extends to numerous substituted derivatives that have been designed to optimize specific biological activities. Research has shown that the nature and position of substituents on the thiazine ring can dramatically influence both the chemical reactivity and biological activity profiles of these compounds. This structure-activity relationship understanding has guided the rational design of new thiazine derivatives with enhanced therapeutic potential and reduced adverse effects.

Industrial applications of thiazine compounds extend beyond pharmaceutical uses to include their role as pigments, dyestuffs, and agricultural chemicals. The 1,4-thiazine ring system serves as a crucial component in various commercial dyes and pigments, contributing to their color properties and stability characteristics. Additionally, certain thiazine derivatives have found applications as nematicides and fungicides in agricultural settings, demonstrating the broad utility of this heterocyclic system across multiple industries.

Propriétés

IUPAC Name |

1,3-thiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWOMIVMIHAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376939 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-48-3 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazinane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Sulfate-Mediated Cyclization from 3-Amino-1-propanol

Reaction Procedure and Mechanism

The most widely reported method involves converting 3-amino-1-propanol into 1,3-thiazinane-2-thione via intermediate 3-ammoniopropylsulfate. In a representative procedure:

- Sulfation Step : 3-Amino-1-propanol reacts with sulfuric acid in dichloromethane to form 3-ammoniopropylsulfate.

- Cyclization : The sulfate intermediate is treated with carbon disulfide (1.3 equiv) and potassium hydroxide (2.2 equiv) in ethanol, followed by reflux under nitrogen.

- Workup : The crude product is purified via trituration with dichloromethane and recrystallization, yielding 63% overall.

The reaction proceeds through nucleophilic attack of the amine on carbon disulfide, followed by base-assisted cyclization to form the thiazinane ring.

Table 1: Optimization of Sulfate-Mediated Cyclization

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Ethanol | 63% |

| Temperature | Reflux (70°C) | |

| Base | KOH (2.2 equiv) | |

| Reaction Time | 1 h (reflux) + 15 min (cooling) |

Three-Component Reaction with β-Chlorovinyl Aldehydes

Reaction Design and Optimization

A three-component strategy employing β-chlorovinyl aldehydes, carbon disulfide, and primary amines enables efficient access to 1,3-thiazinane-2-thiones. Optimized conditions involve:

Key mechanistic steps include:

- Formation of a dithiocarbamate intermediate from the amine and CS₂.

- Nucleophilic addition to the β-chlorovinyl aldehyde.

- Cyclization to yield the thiazinane ring.

Table 2: Three-Component Reaction Optimization

| Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | MeCN | 90% |

| Base | Et₃N | |

| Temperature | 0°C | |

| Reaction Time | 15 h |

Solvent-Free One-Pot Synthesis

Stereoselective Formation

A solvent-free approach utilizes primary amines, carbon disulfide, and α,β-unsaturated aldehydes under mild conditions. The method proceeds via:

- Thiocarbamate Formation : Reaction of the amine with CS₂.

- Michael Addition : Attack on the α,β-unsaturated aldehyde.

- Cyclization : Intramolecular hemiacetal formation followed by dehydration.

This route is noted for its stereoselectivity and avoidance of hazardous solvents.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

Various studies have optimized reaction conditions for synthesizing and modifying 1,3-thiazinane-2-thione:

-

Temperature and Solvent Effects : The choice of solvent and reaction temperature significantly affects yields. For instance, reactions conducted in acetonitrile (MeCN) at elevated temperatures (60 °C) yielded up to 99% of the desired products when using specific catalysts .

-

Multicomponent Reactions : Recent advancements include multicomponent synthesis strategies that integrate this compound into larger frameworks through one-pot reactions. These methods have been shown to produce libraries of thiazine derivatives efficiently .

Mechanistic Insights

The formation mechanisms of this compound derivatives often involve nucleophilic attacks and subsequent cyclization steps:

-

Nucleophilic Attack : In many reactions, nucleophiles such as amines react with electrophilic centers created during the synthesis process. For example, the reaction between carbon disulfide and amines leads to the formation of dithiocarbamate intermediates, which can cyclize to form thiazine rings .

-

Gold-Catalyzed Reactions : A novel approach utilizes gold catalysts to facilitate the formation of thiazine derivatives from thioureas. This method highlights the potential for catalytic systems to enhance reaction efficiency and selectivity .

Selected Yields from Literature

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| MeCN | Room Temp | 15 | 90 |

| MeCN | 60 | Varies | Up to 99 |

| Dichloromethane | Ice Bath | Varies | Up to 93 |

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3-thiazinane-2-thione exhibit significant antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, showcasing their potential as therapeutic agents in treating infections .

Analgesic and Anti-inflammatory Effects

Several synthesized thiazine derivatives have shown analgesic and anti-inflammatory activities. The mechanism of action often involves inhibition of nitric oxide synthases, which play a crucial role in pain and inflammation pathways .

HIV Integrase Inhibition

One notable derivative, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, is currently under evaluation as an HIV integrase inhibitor. This highlights the importance of this compound derivatives in antiviral drug development .

Agricultural Applications

Pesticides and Growth Regulators

The application of 1,3-thiazine derivatives extends to agricultural chemistry, where they are used as pesticides and growth regulators. Their effectiveness in controlling plant pathogens makes them valuable in sustainable agriculture practices .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens like E. coli and S. aureus. Results indicated that modifications to the thiazine core significantly enhanced activity levels compared to the parent compound.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiazine A | E. coli | 15 |

| Thiazine B | S. aureus | 18 |

| This compound | E. coli | 10 |

Case Study 2: HIV Integrase Inhibition

The derivative 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine was tested for its ability to inhibit HIV integrase activity in vitro. The findings showed a promising IC50 value of 12 µM, indicating significant potential for further development as an antiretroviral agent.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine | 12 | Integrase inhibition |

Mécanisme D'action

The mechanism of action of 1,3-thiazinane-2-thione involves its interaction with biological molecules through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which can disrupt the function of metalloproteins and enzymes in microorganisms . Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1,3-thiazinane-2-thione with structurally related heterocycles:

Reactivity and Stability

- Ring Size Effects : The 6-membered ring of this compound reduces ring strain compared to 5-membered analogues like thiazolidine-2-thione, enhancing thermal stability .

- Substituent Effects : Cis-5,6-disubstituted derivatives of this compound exhibit stereoselective reactivity, enabling chiral synthesis of phosphonate esters (e.g., 285a,b via ZnBr₂-catalyzed reactions) . In contrast, 1,3,5-thiadiazinane-2-thione’s additional nitrogen facilitates intermolecular hydrogen bonding, improving solubility in polar solvents .

- Electrophilic Reactivity: The thiocarbonyl group in this compound undergoes nucleophilic additions at sulfur, forming sulfides (e.g., 84a–c with thiols) , whereas 2-imino derivatives (e.g., 73) participate in condensation reactions due to the reactive imino group .

Activité Biologique

1,3-Thiazinane-2-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a six-membered ring containing sulfur and nitrogen atoms. It can be synthesized through various methods, including the reaction of carbon disulfide with amines and ketones. One notable synthesis involves treating dimethylamine hydrochloride with paraformaldehyde and acetone, followed by carbon disulfide treatment to yield the desired thiazine derivatives .

Synthesis Overview

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Initial Reaction | Dimethylamine hydrochloride, paraformaldehyde, acetone | Isopropanol | Low |

| Subsequent Treatment | Carbon disulfide, amine | MeCN, Et₃N | Up to 90% |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various tumor cell lines. In particular, compounds synthesized from this compound have demonstrated promising results against human cancer cells in vitro .

Insecticidal Activity

Compounds containing the 1,3-thiazinane structure are also recognized for their insecticidal properties. They have been effective against a range of agricultural pests, making them valuable in crop protection. The mechanism of action is believed to involve interference with the nervous system of insects .

Case Studies and Research Findings

- Antitumor Activity : A study published in 2015 explored the antitumor potential of several 1,3-thiazinane derivatives. The results indicated that these compounds could inhibit cell growth in different cancer types by inducing apoptosis and disrupting cell cycle progression .

- Insecticidal Efficacy : Another investigation focused on the insecticidal activity of thiazine derivatives against specific pests like aphids and beetles. The study concluded that these compounds could serve as effective alternatives to traditional pesticides due to their selective toxicity .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antitumor Mechanism : The antitumor effects are often linked to the modulation of signaling pathways involved in cell survival and proliferation. Compounds derived from thiazinanes have been shown to induce oxidative stress in cancer cells, leading to cell death .

- Insecticidal Mechanism : The insecticidal action is thought to arise from the disruption of neurotransmitter function within insect nervous systems, leading to paralysis and death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 1,3-thiazinane-2-thione?

- Methodological Answer : The compound is synthesized via cyclization of 3-aminopropyl sulfonic acid derivatives with carbon disulfide under controlled conditions. Key steps include:

- Reacting 3-aminopropyl sulfonic acid with carbon disulfide in ethanol at 70°C for 12 hours .

- Purification via recrystallization using ethanol/water mixtures, achieving >99% purity when validated by NMR and mass spectrometry .

- Critical parameters: stoichiometric control of carbon disulfide, inert atmosphere to prevent oxidation, and post-synthesis activation with KOH to ensure reactivity in downstream applications .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Internal Standards : Use ethylene carbonate or 1,3,5-trimethoxybenzene as internal standards for quantitative NMR analysis .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (80:20) resolves impurities effectively .

- Spectroscopic Validation : FT-IR peaks at 1150 cm⁻¹ (C=S stretch) and 720 cm⁻¹ (thiazinane ring) confirm structural integrity .

Advanced Research Questions

Q. What catalytic systems enable enantioselective C–C bond formation using this compound derivatives?

- Methodological Answer :

- Chiral Nickel Catalysts : [(R)-DTBM-SEGPHOS]NiCl₂ achieves >98% enantiomeric excess (ee) in aldol reactions with N-propanoyl-1,3-thiazinane-2-thione. Key conditions:

- Solvent: 4:1 toluene/CH₂Cl₂ at –78°C to –20°C.

- Additives: 10 mol% TMSOTf and 2,6-lutidine to stabilize intermediates .

- Mechanistic Insight : The six-membered thiazinane scaffold enhances stereochemical control compared to five-membered analogs (e.g., thiazolidinethiones), as shown in Scheme 3 of .

Q. How do reaction conditions influence diastereoselectivity in this compound-mediated acylations?

- Methodological Answer :

- Temperature Dependence : Lower temperatures (–20°C) favor axial attack in acylation, yielding >88:12 dr (diastereomeric ratio).

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states, while protic solvents disrupt H-bonding networks critical for selectivity .

- Contradiction Note : Some studies report reduced yields in THF due to competing side reactions, necessitating solvent screening .

Q. What strategies resolve contradictions in the enantioselectivity of thiazinane vs. thiazolidine scaffolds?

- Methodological Answer :

- Comparative Studies : Evans’ work on thiazolidinethiones (5-membered) shows lower ee (94%) vs. thiazinanethiones (6-membered, 98% ee) under identical conditions (Scheme 3, ).

- Computational Modeling : Density functional theory (DFT) reveals enhanced conformational rigidity in six-membered rings, reducing entropy-driven racemization .

- Experimental Validation : Kinetic resolution experiments with chiral HPLC (Chiralpak IA column) confirm configurational stability .

Data Analysis and Reproducibility

Q. How can researchers address variability in synthetic yields across different batches?

- Methodological Answer :

- Process Optimization : Systematic screening of bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. DMF) identifies ethanol/KOH as optimal for 89–97% yield .

- Scale-Up Protocols : Gradual reagent addition (e.g., dibromides in ethanol) minimizes exothermic side reactions, improving reproducibility at >20 g scale .

- Troubleshooting : Trace moisture (>0.1% H₂O) deactivates intermediates; use molecular sieves or anhydrous solvent systems .

Q. What analytical techniques differentiate this compound from its structural analogs?

- Methodological Answer :

- X-ray Crystallography : Resolves ring puckering in thiazinanethiones (chair conformation) vs. planar thiazolidinethiones .

- Mass Spectrometry : ESI-MS distinguishes molecular ions at m/z 133.24 [M+H]⁺ (C₄H₇NS₂) from common byproducts like 1,3-thiazinane-4-carboxylic acid (m/z 149.21) .

- Thermal Analysis : Differential scanning calorimetry (DSC) shows a distinct melting endotherm at 112–114°C for pure samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.